1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
Overview
Description
1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a nitroimidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. The starting materials might include 2-methoxyphenyl derivatives, nitroimidazole compounds, and tetrazole precursors. Common synthetic routes could involve:
- Nucleophilic substitution reactions
- Cyclization reactions to form the tetrazole ring
- Sulfanyl group introduction under controlled conditions
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
- Continuous flow reactors for better control of reaction parameters
- Catalysts to enhance reaction rates
- Purification techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The methoxy group can be demethylated.
Substitution: The sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, alkylating agents
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted tetrazoles
Scientific Research Applications
Chemistry: As a building block for more complex molecules
Biology: As a probe for studying biological pathways
Medicine: Potential therapeutic agent due to its structural features
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes or receptors: Inhibiting or activating their function
Interfering with DNA or RNA: Affecting gene expression or replication
Modulating signaling pathways: Altering cellular responses
Comparison with Similar Compounds
Similar Compounds
1-(2-METHOXYPHENYL)-2-NITRO-1-PROPENE: A related compound with a nitro group and methoxyphenyl group
5-NITROIMIDAZOLE DERIVATIVES: Compounds with similar nitroimidazole moieties
TETRAZOLE DERIVATIVES: Compounds with similar tetrazole rings
Uniqueness
1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O3S/c1-10-15-9-13(21(22)23)19(10)7-8-25-14-16-17-18-20(14)11-5-3-4-6-12(11)24-2/h3-6,9H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBCUALRIFBFDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCSC2=NN=NN2C3=CC=CC=C3OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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